N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound that features a quinoline derivative linked to a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which can be synthesized through the Pfitzinger reaction, involving the condensation of isatin with an appropriate ketone under acidic conditions.
-
Step 1: Synthesis of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline
Reagents: Isatin, methyl ketone
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Reaction: Condensation followed by cyclization
-
Step 2: Sulfonation of Naphthalene
Reagents: Naphthalene, sulfuric acid
Conditions: High temperature (around 160-180°C)
Reaction: Electrophilic aromatic substitution to form naphthalene-2-sulfonic acid
-
Step 3: Coupling Reaction
Reagents: 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline, naphthalene-2-sulfonic acid
Conditions: Dehydrating agent such as phosphorus oxychloride (POCl₃)
Reaction: Formation of the sulfonamide linkage
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Hydroxyquinoline derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
Chemistry
In chemistry, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its quinoline core is a common motif in many biologically active molecules, including antimalarial and anticancer agents. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for antimicrobial research.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable, high-performance organic compounds.
Mechanism of Action
The mechanism by which N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA).
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Sulfonamide Derivatives: Such as sulfanilamide, widely used as antibacterial agents.
Uniqueness
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is unique due to the combination of the quinoline and sulfonamide groups in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds containing only one of these groups.
This detailed overview highlights the significance of this compound in various fields, emphasizing its potential for future research and applications
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-22-19-10-8-17(12-16(19)7-11-20(22)23)21-26(24,25)18-9-6-14-4-2-3-5-15(14)13-18/h2-6,8-10,12-13,21H,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLPBDFLKVZHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.